3-Fluoro-4-methoxyphenethyl alcohol

Vue d'ensemble

Description

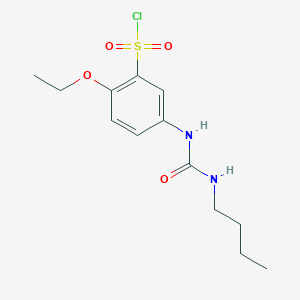

3-Fluoro-4-methoxyphenethyl alcohol is a compound that has been the subject of various studies due to its potential applications in organic synthesis and medicinal chemistry. The compound features a phenethyl alcohol backbone with a fluorine atom at the 3-position and a methoxy group at the 4-position of the benzene ring. This structure is of interest because the presence of fluorine can significantly alter the chemical and physical properties of organic molecules, often leading to increased biological activity or altered metabolic stability .

Synthesis Analysis

The synthesis of related fluorinated benzyl and phenethyl alcohols has been explored in several studies. For instance, the synthesis of 3-fluoro-4-hexylthiophene, a compound with a similar fluorinated structure, involved a multi-step process including perbromination, protection of thiophene, and bromine/fluorine exchange . Another study reported the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, which is closely related to this compound, using the Gewald synthesis technique followed by a reaction with pyrazole-4-carboxaldehyde to obtain novel Schiff bases .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been determined using various spectroscopic techniques and crystallography. For example, the crystal structure of a related compound, 2-(4-Fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, was elucidated and found to have significant dihedral angles between the triazole ring and the benzene rings, indicating a non-planar structure . Additionally, the crystal structure and DFT calculations of 4{E-[(2-fluorophenyl)imino]methyl}-2-methoxyphenol provided insights into the intermolecular interactions and hydrogen bonding patterns that stabilize the structure10.

Chemical Reactions Analysis

The reactivity of fluorinated alcohols, including those similar to this compound, has been investigated in various chemical reactions. For instance, the interaction of alcohols with fluorophenylacetylenes was studied, revealing that the fluorine substitution on the phenyl ring significantly affects hydrogen bonding behavior . Moreover, the dehalogenation of halophenols in alcoholic media has been catalyzed by microperoxidase/H2O2, leading to the formation of alkoxyphenols, which suggests potential pathways for the transformation of fluorinated phenols .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and related compounds are influenced by the presence of the fluorine and methoxy substituents. The fluorine atom is known to confer increased lipophilicity and stability against metabolic degradation, while the methoxy group can affect the compound's electronic properties and solubility. The study of 3-fluoro-4-hexylthiophene, for example, showed that the fluorinated thiophene oxidizes at a higher potential than its non-fluorinated counterpart, indicating altered electronic properties . Additionally, the synthesis of 4-alkoxy-4-methyl- and 4-alkoxy-4-fluoromethyl-1,3-benzoxazinones demonstrated the influence of alkoxy groups on the cyclization reactions of hydrazones .

Applications De Recherche Scientifique

1. Organic Synthesis and Chemical Reactions

3-Fluoro-4-methoxyphenethyl alcohol is involved in various organic syntheses and chemical reactions. For example, it's used in the preparation of 2-fluoro-3-alkoxy-1,3-butadienes, which exhibit high reactivity and yield in 4 + 2 cycloaddition reactions (Patrick, Rogers, & Gorrell, 2002). Additionally, its derivatives have been studied in the context of fluorescence quenching and are significant in understanding conformational changes in various solute environments (Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015).

2. Catalysis and Reaction Kinetics

This compound plays a role in reaction kinetics and catalysis. For instance, research has focused on the effects of fluorinated alcohols like this compound in enabling olefin epoxidation by H2O2, highlighting their role as catalysts (de Visser, Kaneti, Neumann, & Shaik, 2003).

3. Bioconversion and Enzymatic Studies

Studies on bioconversion potential, particularly involving fungus like Bjerkandera adusta, have utilized fluoro-labelled substrates such as this compound. These studies aim to produce novel halogenated aromatic compounds and understand the metabolic pathways of these organisms (Lauritsen & Lunding, 1998).

4. Photolysis and Radical Chemistry

The compound is also significant in the study of photolysis and radical chemistry. Research has been conducted on β-fluoro-substituted 4-methoxyphenethyl cations, observed as transient intermediates in laser flash photolysis, providing insights into the reactivities and structural changes of these cations (McClelland, Cozens, Steenken, Amyes, & Richard, 1993).

5. Pharmaceutical Research

In the pharmaceutical domain, derivatives of this compound have been synthesized and analyzed for their structural properties and potential applications. For example, studies on compounds like 2-(4-Fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol have provided valuable insights into the design of new pharmaceuticals (Liang, 2009).

Propriétés

IUPAC Name |

2-(3-fluoro-4-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6,11H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTZFMMKZSPJHOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374592 | |

| Record name | 3-Fluoro-4-methoxyphenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

404-91-1 | |

| Record name | 3-Fluoro-4-methoxybenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=404-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-methoxyphenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 404-91-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Bromo-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline](/img/structure/B1334076.png)